2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorophenylsulfonyl group and an azetidin-3-yloxy group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced through a nucleophilic substitution reaction involving azetidin-3-ol and an appropriate leaving group.
Attachment of the 2-Chlorophenylsulfonyl Group: The final step involves the sulfonylation of the thiazole derivative with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: Thiazole derivatives are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.
Modulating Receptor Activity: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of other thiazole derivatives.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZZLNGFWNNARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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